molecular formula C11H8F3NO2 B8697575 4-Methyl-6-(trifluoromethoxy)quinolin-2-OL

4-Methyl-6-(trifluoromethoxy)quinolin-2-OL

Cat. No.: B8697575
M. Wt: 243.18 g/mol
InChI Key: PWUHCZBWCXAAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-(trifluoromethoxy)quinolin-2-OL is a useful research compound. Its molecular formula is C11H8F3NO2 and its molecular weight is 243.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

4-methyl-6-(trifluoromethoxy)-1H-quinolin-2-one

InChI

InChI=1S/C11H8F3NO2/c1-6-4-10(16)15-9-3-2-7(5-8(6)9)17-11(12,13)14/h2-5H,1H3,(H,15,16)

InChI Key

PWUHCZBWCXAAMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Trifluoromethoxy)aniline (10 mL) was added dropwise to ethyl acetoacetate (44 mL) at 160° C., and the mixture was stirred at the same temperature for 1 h. The mixture was left stand for cooling to room temperature and crystallized with hexane to obtain 3-oxo-N-(4-(trifluoromethoxy)phenyl)butane amide (6.5 g). (2) To concentrated sulfuric acid (32.5 mL) was added 3-oxo-N-(4-(trifluoromethoxy)phenyl)butane amide (6.5 g), and the mixture was stirred at 95° C. for 3 h. The reaction solution was added dropwise to water with ice cooling, and the precipitated crystals were collected by filtration. The resulting crystals were suspended in water, the suspension was made basic with aqueous ammonia, and the precipitated crystals were collected by filtration to obtain 4-methyl-6-(trifluoromethoxy)quinoline-2(1H)-one (1.87 g). (3) A mixture of 4-methyl-6-(trifluoromethoxy)quinoline-2(1H)-one (1.87 g) and phosphorus oxychloride (19 mL) was stirred at 105° C. for 2.5 h. The reaction solution was added dropwise to water with ice cooling, and the precipitated crystals were collected by filtration to obtain 2-chloro-4-methyl-6-trifluoromethoxyquinoline (1.98 g).
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